Meprylcaine, also known as Epirocaine or Oracaine, belongs to the class of local anesthetics primarily functioning as sodium channel blockers. It is chemically classified as an ester of a substituted amino alcohol. The compound has the following identifiers:
The synthesis of Meprylcaine typically involves the esterification of 2-methyl-2-(propylamino)-1-propanol with benzoic acid or benzoyl chloride. The general reaction can be summarized as follows:
The molecular structure of Meprylcaine can be represented by its chemical formula C₁₄H₂₁NO₂. It features:
Meprylcaine undergoes various chemical reactions that include:
Meprylcaine acts primarily as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials, leading to a loss of sensation in the targeted area.
Meprylcaine exhibits several important physical and chemical properties:
Meprylcaine has several scientific applications across various fields:
Meprylcaine is definitively classified as a benzoic acid ester derivative within the broader category of ester-type local anesthetics. Its molecular structure comprises three fundamental components characteristic of this class:
The molecular formula of meprylcaine free base is C₁₄H₂₁NO₂, with a molecular weight of 235.33 g/mol. The hydrochloride salt form (CAS 956-03-6), commonly used for stability and solubility, has the formula C₁₄H₂₁NO₂·HCl and a molecular weight of 271.78 g/mol [4] [7]. The chemical structure can be systematically described as 2-methyl-2-(propylamino)propyl benzoate. Key structural features include:
Table 1: Structural Comparison of Meprylcaine with Representative Benzoic Acid Ester and Aminoamide Local Anesthetics
Anesthetic | Core Structure | Aromatic Ring Substituents | Amino Alkyl Chain | Linkage Type |
---|---|---|---|---|
Meprylcaine | Benzoic Acid Ester | None (Unsubstituted phenyl) | 2-Methyl-2-(propylamino)propyl | Ester |
Cocaine | Benzoic Acid Ester | Methyl ester at C2 (Tropane) | Tropan-3-yl (N-methylated) | Ester |
Benzocaine | PABA Ester | None | Ethyl (No amine) | Ester |
Procaine | PABA Ester | para-Amino | 2-(Diethylamino)ethyl | Ester |
Lidocaine | Xylidine | 2,6-Dimethyl | N-(2-Diethylamino)acetyl | Amide |
Table 2: Key Physicochemical Properties of Meprylcaine Hydrochloride
Property | Value/Description | Significance |
---|---|---|
Chemical Formula | C₁₄H₂₁NO₂·HCl | Defines elemental composition and molecular weight. |
CAS Number | 956-03-6 | Unique identifier for the hydrochloride salt. |
Molecular Weight | 271.78 g/mol | Impacts molarity calculations and diffusion kinetics. |
Structure Type | Benzoic Acid Ester | Determines metabolism (plasma esterases) and stability. |
Ionizable Group | Tertiary Amine (pKa ~9) | Exists in charged (active) and uncharged (diffusable) forms. |
Primary Solubility | Water-soluble (as HCl salt) | Enables formulation for injection. |
Meprylcaine was synthesized in the mid-1940s during a period of intensive development of synthetic alternatives to cocaine. The pioneering work was conducted by Julian R. Reasenberg and colleagues, culminating in a U.S. patent (2,421,129) granted in 1947 and assigned to Oradent Chemical Company Inc. [4] [8]. This development occurred contemporaneously with other ester anesthetics like procaine and tetracaine, and slightly before the widespread adoption of aminoamide agents like lidocaine (introduced in the late 1940s).
The primary synthesis route for meprylcaine, as detailed in the original patent and subsequent chemical literature [4] [5] [8], involves a two-step process:
Reductive Alkylation to Form the Amino Alcohol Intermediate: The synthesis begins with the reaction between 2-methyl-2-aminopropan-1-ol and propionaldehyde (or alternatively, acetone under reductive conditions). This reaction, typically catalyzed by hydrogen gas and a metal catalyst or employing sodium borohydride as the reducing agent, yields the secondary amine intermediate: 2-methyl-2-(propylamino)propan-1-ol (CAS 55968-10-0).CH₃CH₂CHO + H₂N-C(CH₃)₂CH₂OH → [Reduction] → CH₃CH₂CH₂-N-C(CH₃)₂CH₂OH
Reaction: Propionaldehyde + 2-methyl-2-aminopropan-1-ol → 2-methyl-2-(propylamino)propan-1-ol
Esterification with Benzoyl Chloride: The amino alcohol intermediate (2-methyl-2-(propylamino)propan-1-ol) undergoes esterification with benzoyl chloride. This reaction is typically performed in the presence of an organic base (like pyridine or triethylamine) to neutralize the hydrochloric acid generated during the ester bond formation. The reaction yields meprylcaine free base. The free base is then converted to its stable hydrochloride salt form (the form used pharmaceutically) by treatment with hydrochloric acid.C₆H₅COCl + HO-CH₂C(CH₃)₂NCH₂CH₂CH₃ → [Base] → C₆H₅COO-CH₂C(CH₃)₂NCH₂CH₂CH₃ + HCl
Reaction: Benzoyl Chloride + 2-methyl-2-(propylamino)propan-1-ol → Meprylcaine (free base) + HClMeprylcaine (free base) + HCl → Meprylcaine Hydrochloride
Reaction: Formation of the pharmaceutically used salt.
An important mechanistic note highlighted in chemical literature [8] is the potential for initial formation of an amide linkage between the benzoyl chloride and the secondary amine nitrogen of the amino alcohol. However, under the acidic conditions often employed or facilitated by catalysis, this intermediate undergoes an N- to O-acyl migration. This rearrangement is thermodynamically favored, resulting in the stable ester linkage characteristic of meprylcaine's final structure.
Despite its successful synthesis and characterization, meprylcaine did not achieve widespread clinical adoption compared to other anesthetics developed during the same era (e.g., lidocaine, mepivacaine). Its primary documented use was as a dental anesthetic, often marketed under trade names such as Oracaine and Epirocaine [4] [8]. The reasons for its limited market penetration are multifaceted but likely relate to the subsequent rise of longer-acting, more potent, and less toxic aminoamide anesthetics rather than inherent flaws in meprylcaine itself.
Table 3: Key Milestones in Meprylcaine Development
Year | Event | Key Contributor/Entity |
---|---|---|
Mid-1940s | Initial synthesis of meprylcaine and related compounds. | Reasenberg, Goldberg |
1947 | Granting of U.S. Patent 2,421,129 covering synthesis and claims. | Oradent Chemical Company Inc. |
1956 | Subsequent U.S. Patent 2,767,207 refining synthesis or applications. | Reasenberg (Mizzy Inc.) |
Post-1950s | Limited clinical deployment primarily in dentistry (Oracaine, Epirocaine). | Various pharmaceutical companies |
Pharmacologically, meprylcaine belongs to the ester class of local anesthetics. This classification is fundamentally based on its possession of an ester linkage (-COO-) within its molecular structure, as opposed to the amide linkage (-NHCO-) characteristic of agents like lidocaine, mepivacaine, bupivacaine, and articaine [1] [3] [6]. This structural distinction has significant implications for its metabolism, stability, and allergenicity:
Beyond its core mechanism of action as a voltage-gated sodium channel blocker—shared universally by local anesthetics to inhibit neuronal depolarization and impulse conduction—meprylcaine exhibits a distinct and significant secondary pharmacological activity. Research has demonstrated that meprylcaine possesses potent inhibitory effects on monoamine neurotransmitter transporters [4] [5]. Specifically:
This monoamine reuptake inhibition (MRI) profile is reminiscent of cocaine (a non-selective monoamine reuptake inhibitor) and certain antidepressants, but it is not a typical feature of most synthetic local anesthetics, whether ester or amide type. Agents like lidocaine, mepivacaine, bupivacaine, procaine, and tetracaine primarily exert their effects via sodium channel blockade with minimal clinically relevant effects on monoamine transporters at typical anesthetic concentrations [4] [5]. This unique dual activity of meprylcaine—sodium channel blockade plus monoamine reuptake inhibition—suggests a pharmacological profile bridging classical local anesthetics and stimulants like cocaine. Research by Sato et al. and Morita et al. indicates this transporter inhibition contributes to central effects observed at higher systemic concentrations and potentially influences seizure thresholds [4] [5].
Table 4: Pharmacological Classification and Key Properties of Meprylcaine Relative to Major Local Anesthetic Classes
Characteristic | Meprylcaine (Ester) | Typical Ester Anesthetics (e.g., Procaine, Cocaine) | Typical Aminoamide Anesthetics (e.g., Lidocaine, Bupivacaine) |
---|---|---|---|
Chemical Linkage | Ester (-COO-) | Ester (-COO-) | Amide (-NHCO-) |
Primary Metabolism | Plasma Cholinesterases | Plasma Cholinesterases | Hepatic Microsomal Enzymes (CYP450) |
Metabolite of Concern | Benzoic Acid (Low allergenicity) | Para-Aminobenzoic Acid (PABA) (High allergenicity) | Various aromatic acids/amines (Low allergenicity) |
Core Mechanism | Voltage-gated Na⁺ Channel Blockade | Voltage-gated Na⁺ Channel Blockade | Voltage-gated Na⁺ Channel Blockade |
Key Secondary Action | Potent Monoamine Reuptake Inhibition (DAT, NET, SERT) | Cocaine: Potent MRI; Others: Minimal MRI | Minimal Monoamine Reuptake Inhibition |
Vasodilatory Effect | Mild (Similar to aminoamides) | Procaine: Moderate; Cocaine: Vasoconstrictive | Lidocaine: Moderate; Mepivacaine/Bupivacaine: Mild |
Relative Onset | Rapid | Rapid | Rapid (Lidocaine, Mepivacaine) to Intermediate (Bupivacaine) |
Relative Duration | Short to Intermediate | Short (Procaine) to Long (Tetracaine/Cocaine) | Intermediate (Lidocaine, Mepivacaine) to Long (Bupivacaine) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: